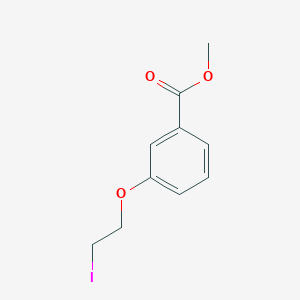

Methyl 3-(2-iodoethoxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO3 |

|---|---|

Molecular Weight |

306.10 g/mol |

IUPAC Name |

methyl 3-(2-iodoethoxy)benzoate |

InChI |

InChI=1S/C10H11IO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3 |

InChI Key |

NYECALBCMWCKJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-haloethoxy)benzoates as Versatile Intermediates in Pharmaceutical Research

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. Among the myriad of chemical building blocks, substituted benzoates play a crucial role as versatile intermediates. This technical guide focuses on the synthesis, properties, and applications of a specific class of these intermediates: Methyl 3-(2-haloethoxy)benzoates.

Due to a scarcity of readily available public data for Methyl 3-(2-iodoethoxy)benzoate, this guide will utilize its close analogue, Methyl 3-(2-bromoethoxy)benzoate (CAS Number: 59516-96-0) , as a representative compound. The synthetic methodologies, chemical reactivity, and potential applications discussed herein are largely translatable to the corresponding iodo-analogue, providing a robust framework for researchers and scientists in the field. The haloalkoxy moiety is a key structural feature that allows for a variety of subsequent chemical modifications, making these compounds valuable starting materials for the synthesis of more complex and biologically active molecules.[1]

Physicochemical Properties of Methyl 3-(2-bromoethoxy)benzoate

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis and process development. The key properties of Methyl 3-(2-bromoethoxy)benzoate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59516-96-0 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2][3] |

| Molecular Weight | 259.10 g/mol | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Room temperature | [3] |

Synthesis of Methyl 3-(2-bromoethoxy)benzoate

The most direct and common method for the synthesis of Methyl 3-(2-bromoethoxy)benzoate is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, methyl 3-hydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a suitable base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Methyl 3-hydroxybenzoate

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Methyl 3-(2-bromoethoxy)benzoate as a liquid.

Synthesis Workflow Diagram

Analytical Characterization

The structural integrity and purity of Methyl 3-(2-bromoethoxy)benzoate are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the ethoxy chain. The methylene group adjacent to the bromine will be shifted further downfield compared to the one adjacent to the oxygen.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethoxy chain. The carbon bonded to the bromine will be at a characteristic chemical shift. [4][5][6]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). [2]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.

-

Safety and Handling

Methyl 3-(2-bromoethoxy)benzoate is classified as an irritant. [2]It is known to cause skin and eye irritation and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-(2-bromoethoxy)benzoate, and by extension its iodo-analogue, are valuable and versatile chemical intermediates with significant potential in the field of pharmaceutical research and development. Their straightforward synthesis and the reactive nature of the haloalkoxy moiety provide a convenient handle for the construction of diverse molecular architectures. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this important building block, offering a solid foundation for its use in the discovery of novel therapeutic agents.

References

-

PubChem. Methyl 3-(2-bromoethoxy)benzoate. National Center for Biotechnology Information. [Link]

-

Shanghai Chemlin. methyl 3-bromo-5-(2-bromoethoxy)benzoate. [Link]

-

PubChemLite. Methyl 3-(2-bromoethoxy)benzoate (C10H11BrO3). [Link]

-

University of Wisconsin. Preparation of Methyl Benzoate. [Link]

-

Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

-

U.S. Environmental Protection Agency. Methyl 2-(2-bromoethyl)benzoate Properties. [Link]

-

The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

-

NIST. Benzoic acid, 3-bromo-, methyl ester. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Bhanage, B. M. et al. Supplementary Information. [Link]

-

Doc Brown's Advanced Organic Chemistry. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane. [Link]

-

Rasayan Journal of Chemistry. NUCLEAR MAGNETIC RESONANCE (1HNMR) STUDY OF CHROMIUM (III) SALICYLATE AND BENZOATE COMPLEXES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 3-(2-bromoethoxy)benzoate | C10H11BrO3 | CID 10491483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl benzoate (93-58-3) 13C NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Chemical structure of Methyl 3-(2-iodoethoxy)benzoate for radiochemistry

An In-Depth Technical Guide to Methyl 3-(2-iodoethoxy)benzoate for Radiochemistry

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern molecular imaging, the development of novel radiotracers is paramount for advancing our understanding, diagnosis, and treatment of human diseases. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging modalities that rely on the precise design and synthesis of molecules labeled with positron-emitting or gamma-emitting radionuclides, respectively.[1][2] Functionalized benzoate esters serve as versatile scaffolds in the synthesis of these radiotracers, offering a stable core that can be readily modified with various functional groups to tune their biological properties and to attach radionuclides.

This technical guide provides a comprehensive overview of Methyl 3-(2-iodoethoxy)benzoate, a compound of interest in the field of radiochemistry. While not a widely documented molecule, its structure suggests significant potential as a precursor for the synthesis of radioiodinated and radiofluorinated tracers, or as a reference standard in their development. This document will detail its chemical structure, a proposed synthetic pathway based on established chemical principles, and potential methodologies for its use in radiolabeling. The insights provided are geared towards researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into its synthesis and application.

Chemical Structure and Properties

Methyl 3-(2-iodoethoxy)benzoate is an aromatic ester characterized by a methyl benzoate core functionalized with a 2-iodoethoxy side chain at the meta position. The presence of the iodine atom makes it a key intermediate for radioiodination, while the ethoxy linker provides flexibility and can influence the pharmacokinetic properties of potential radiotracers derived from it.

Diagram: Chemical Structure of Methyl 3-(2-iodoethoxy)benzoate

Caption: Chemical structure of Methyl 3-(2-iodoethoxy)benzoate.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁IO₃ | - |

| Molecular Weight | 306.09 g/mol | - |

| Appearance | Off-white to pale yellow solid or oil | Predicted |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO), sparingly soluble in water | Predicted |

| Boiling Point | > 200 °C (decomposes) | Predicted |

| Melting Point | Not available | - |

Proposed Synthesis of Methyl 3-(2-iodoethoxy)benzoate

A plausible and efficient synthesis of Methyl 3-(2-iodoethoxy)benzoate can be envisioned in a three-step process starting from the commercially available 3-hydroxybenzoic acid. This pathway involves an initial etherification, followed by esterification, and finally, a nucleophilic substitution to introduce the iodine atom.

Synthetic Scheme

Caption: Proposed synthetic scheme for Methyl 3-(2-iodoethoxy)benzoate.

Step 1: Synthesis of Methyl 3-(2-hydroxyethoxy)benzoate

The initial step involves the hydroxyethylation of 3-hydroxybenzoic acid. A common method for this transformation is the reaction with ethylene carbonate in the presence of a base, followed by acidification. The subsequent esterification of the carboxylic acid can be achieved through a Fischer esterification with methanol and a catalytic amount of strong acid.[3][4]

Experimental Protocol

-

Hydroxyethylation:

-

To a solution of 3-hydroxybenzoic acid (1 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

-

Add ethylene carbonate (1.2 eq) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and acidify with dilute HCl to precipitate the product, 3-(2-hydroxyethoxy)benzoic acid.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Esterification:

-

Suspend the crude 3-(2-hydroxyethoxy)benzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux the mixture for 6-8 hours.

-

After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-(2-hydroxyethoxy)benzoate.

-

Step 2: Tosylation of Methyl 3-(2-hydroxyethoxy)benzoate

To facilitate the introduction of iodine, the hydroxyl group of Methyl 3-(2-hydroxyethoxy)benzoate is converted into a better leaving group, such as a tosylate.[5] This is a standard procedure in organic synthesis.

Experimental Protocol

-

Dissolve Methyl 3-(2-hydroxyethoxy)benzoate (1 eq) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-(2-tosyloxyethoxy)benzoate.

Step 3: Iodination to Yield Methyl 3-(2-iodoethoxy)benzoate

The final step is a Finkelstein reaction, a nucleophilic substitution where the tosylate group is displaced by iodide.

Experimental Protocol

-

Dissolve Methyl 3-(2-tosyloxyethoxy)benzoate (1 eq) in acetone.

-

Add sodium iodide (NaI, 3 eq) to the solution.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the precipitation of sodium tosylate.

-

After the reaction is complete, cool the mixture and filter off the precipitate.

-

Evaporate the acetone and dissolve the residue in ethyl acetate.

-

Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Methyl 3-(2-iodoethoxy)benzoate, which can be further purified by column chromatography.

Application in Radiochemistry

Methyl 3-(2-iodoethoxy)benzoate is a valuable precursor in radiochemistry, primarily for the synthesis of radioiodinated compounds and potentially as a synthon for ¹⁸F-labeled tracers.

As a Precursor for Radioiodination

The non-radioactive iodine atom in Methyl 3-(2-iodoethoxy)benzoate can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through an isotopic exchange reaction. This method is often used for the preparation of SPECT and PET tracers.

As a Reference Standard

In the development of new radiotracers, it is crucial to have a well-characterized, non-radioactive version of the target molecule. Methyl 3-(2-iodoethoxy)benzoate can serve as this "cold" standard for co-injection during HPLC analysis to confirm the identity of the radiolabeled product.

Potential as a Precursor for ¹⁸F-Radiolabeling

While direct nucleophilic substitution of an iodo group with [¹⁸F]fluoride is possible, it is generally less efficient than using precursors with better leaving groups like tosylates or mesylates. Therefore, the tosylated intermediate, Methyl 3-(2-tosyloxyethoxy)benzoate, is a more suitable precursor for the synthesis of the corresponding ¹⁸F-labeled analog, Methyl 3-(2-[¹⁸F]fluoroethoxy)benzoate.

Proposed Radiolabeling Protocols

The following are proposed protocols for the radiolabeling of tracers based on the Methyl 3-(2-iodoethoxy)benzoate scaffold. These are based on established radiochemical methods.

Radioiodination via Isotopic Exchange

This protocol describes the labeling of Methyl 3-(2-iodoethoxy)benzoate with a radioactive iodine isotope.

Workflow for Radioiodination

Caption: Proposed workflow for the radioiodination of Methyl 3-(2-iodoethoxy)benzoate.

Experimental Protocol

-

In a sealed reaction vial, dissolve a small amount (1-2 mg) of Methyl 3-(2-iodoethoxy)benzoate in a high-boiling point solvent like ethanol or propylene glycol.

-

Add an aqueous solution of sodium iodide (e.g., Na[¹²⁵I]) and a small amount of a reducing agent such as stannous chloride to facilitate the exchange.

-

Seal the vial and heat it in a heating block at 120-150 °C for 20-30 minutes.

-

After cooling, quench the reaction and purify the radiolabeled product using reverse-phase HPLC.

-

The identity of the product can be confirmed by co-elution with the non-radioactive standard.

¹⁸F-Labeling using the Tosylate Precursor

This protocol outlines the synthesis of Methyl 3-(2-[¹⁸F]fluoroethoxy)benzoate using the tosylated precursor. Nucleophilic substitution with [¹⁸F]fluoride is a cornerstone of PET radiochemistry.[6]

Workflow for ¹⁸F-Labeling

Caption: Proposed workflow for the ¹⁸F-labeling of the tosylate precursor.

Experimental Protocol

-

Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

-

Dry the [¹⁸F]fluoride/K222 complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Add a solution of Methyl 3-(2-tosyloxyethoxy)benzoate (2-5 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

-

Seal the reaction vessel and heat at 80-110 °C for 10-15 minutes.

-

Cool the reaction mixture, dilute with water, and inject onto a semi-preparative HPLC column for purification.

-

Collect the product peak, remove the solvent, and formulate in a physiologically compatible solution.

Conclusion

Methyl 3-(2-iodoethoxy)benzoate, while not extensively described in the scientific literature, represents a molecule of significant synthetic utility in the field of radiochemistry. Its structure is amenable to the incorporation of both radioiodine and, through its tosylated precursor, fluorine-18, two of the most important classes of radionuclides for nuclear imaging. The synthetic and radiolabeling protocols detailed in this guide, though proposed, are based on robust and well-established chemical transformations. They provide a solid foundation for researchers to produce this compound and explore its potential in the development of novel radiotracers for PET and SPECT imaging. As the demand for more specific and effective molecular imaging agents continues to grow, the exploration of versatile precursors like Methyl 3-(2-iodoethoxy)benzoate will be crucial in advancing the capabilities of diagnostic imaging.

References

-

Radiolabeling of Nanoparticles and Polymers for PET Imaging. (2014). National Institutes of Health. [Link]

-

methyl 3-(2-hydroxyethyl)benzoate. (2025). ChemSynthesis. [Link]

-

Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]iomazenil. PubMed. [Link]

-

Two decades of [11C]PiB synthesis, 2003-2023: a review. (2024). Int J Mol Sci. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

-

Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. ScienceDirect. [Link]

-

Preparation of Methyl Benzoate. University of Missouri-St. Louis. [Link]

-

Chemistry of PET Radiopharmaceuticals: Labelling Strategies. (2017). Radiology Key. [Link]

- Method for producing monoiodine of methylbenzoic acid. (2003).

-

An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (2012). National Institutes of Health. [Link]

-

Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT3 receptor. (2025). ResearchGate. [Link]

-

Methyl 3-(iodomethyl)benzoate. PubChem. [Link]

-

Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]

-

Methyl 3-(2-oxoethyl)benzoate. PubChem. [Link]

-

Dimeric CCK2R radiotheranostic tracers synergize with mTOR inhibition for enhanced tumor therapy. National Institutes of Health. [Link]

-

Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

-

Improved Chemical and Radiochemical Synthesis of Neuropeptide Y Y 2 Receptor Antagonist N-Methyl-JNJ-31020028 and Preclinical Positron Emission Tomography Studies. (2024). MDPI. [Link]

-

Methyl 3-(2-hydroxyethyl)benzoate. PubChem. [Link]

-

Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. (2024). National Institutes of Health. [Link]

-

Ortho-iodination of aromatic carboxylic acids in aqueous media. (2024). ResearchGate. [Link]

-

Radiotracer Chemistry. (2016). Radiology Key. [Link]

-

Hypervalent-iodine-mediated oxidation followed by the acetoxylation/tosylation of α-substituted benzylamines to obtain α-acyloxy/tosyloxy ketones. Royal Society of Chemistry. [Link]

-

Development of (18)F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. SciSpace. [Link]

-

METHYL BENZOATE. precisionFDA. [Link]

-

Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. (2024). Semantic Scholar. [Link]

-

trimethoxy-phenyl)iodonium. Organic Syntheses. [Link]

-

Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Radiotracer Chemistry | Radiology Key [radiologykey.com]

- 3. mdpi.com [mdpi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]

An In-Depth Technical Guide to Benzoate Esters: A Case Study on Methyl Benzoate

A Note to the Reader: This guide addresses the inquiry regarding "Methyl 3-(2-iodoethoxy)benzoate." An extensive search for this specific compound did not yield sufficient data to construct a comprehensive technical profile. Therefore, to fulfill the structural and scientific requirements of the request, this document will use the well-characterized and structurally related parent compound, Methyl Benzoate , as a primary example. The principles of synthesis, analysis, and application discussed herein provide a foundational framework applicable to more complex benzoate derivatives.

Introduction to Methyl Benzoate: Core Physicochemical Properties

Methyl benzoate is an organic compound, an ester formed from the condensation of benzoic acid and methanol. It serves as a fundamental building block in organic synthesis and finds extensive use across various industries, from fragrances to pharmaceuticals.[1] Its simple structure belies a versatility that makes it an ideal subject for understanding the properties and reactions of aromatic esters.

The core identity of a chemical compound is defined by its molecular formula and weight, which dictates its stoichiometry and behavior in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [2][3] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, fruity, aromatic | [1][2] |

| Boiling Point | 199 °C (414 °F) | [1][4] |

| Melting Point | -12.5 °C (-29 °F) | [1][4] |

| Density | 1.083 g/cm³ at 25 °C | [1][4] |

| CAS Number | 93-58-3 | [2] |

Synthesis and Mechanistic Insights: The Fischer Esterification

The most common and illustrative method for preparing methyl benzoate is the Fischer esterification. This acid-catalyzed reaction involves treating a carboxylic acid (benzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst.

The Causality Behind the Choice of an Acid Catalyst: The Fischer esterification is an equilibrium-controlled process.[5] The reaction rate under neutral conditions is impractically slow. The introduction of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is crucial.[5][6] The catalyst's role is to protonate the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol's hydroxyl group. This catalytic step is the cornerstone of the reaction's efficiency.

The general mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of benzoic acid.

-

Nucleophilic Attack: The weakly nucleophilic methanol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product, methyl benzoate.[5]

Applications in Research and Industry

The utility of methyl benzoate and its derivatives is broad, underscoring the importance of the benzoate scaffold in chemical and pharmaceutical sciences.

-

Fragrance and Flavor Industries: Due to its pleasant, fruity aroma, methyl benzoate is a key ingredient in perfumes and a flavoring agent in food products.[1][7]

-

Organic Synthesis Intermediate: It serves as a precursor in the synthesis of more complex molecules.[1] The ester functionality can be readily hydrolyzed or converted to other functional groups.

-

Pharmaceutical Scaffolding: While methyl benzoate itself is primarily an intermediate, the benzoate structure is a common motif in drug development. For instance, derivatives of methyl 3-aminobenzoate have been identified as potent inhibitors of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[8][9][10] This highlights how modifications to the benzoate ring and its substituents can transform a simple molecule into a targeted therapeutic agent.

-

Solvent Applications: It is an effective solvent for various resins and polymers in industrial settings.[1]

Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification

This protocol provides a self-validating workflow for the laboratory synthesis of methyl benzoate. The steps are designed to maximize yield by shifting the reaction equilibrium towards the products.

Materials:

-

Benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (or other suitable extraction solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

Caption: Workflow for the synthesis and purification of Methyl Benzoate.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (e.g., 0.1 mol) and an excess of methanol (e.g., 40 mL).[5] The use of excess alcohol helps to shift the equilibrium towards the product side.

-

Catalyst Addition: Carefully add the acid catalyst, concentrated sulfuric acid (e.g., 3.0 mL), dropwise to the mixture while stirring.[5] This addition is exothermic and must be done cautiously.

-

Reflux: Heat the reaction mixture to reflux for approximately one hour.[5] Refluxing maintains the reaction at the boiling point of the solvent without evaporative loss, ensuring the reaction proceeds at a reasonable rate to reach equilibrium.

-

Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Neutralization Wash: Wash the organic layer with a 5% sodium bicarbonate solution. This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid (by converting it to the water-soluble sodium benzoate salt).

-

Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic phase.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate, to remove residual water.

-

Purification: Filter the mixture to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude methyl benzoate, which can be further purified by distillation if necessary.

Safety, Handling, and Storage

Proper handling of methyl benzoate and its precursors is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS).

| Hazard Category | Description and Precautionary Measures | Citations |

| Flammability | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. | [2][4] |

| Toxicity | Harmful if swallowed. Avoid ingestion. Wash hands thoroughly after handling. | [2][11] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. | [2][12] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation. | [2][12] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. | [2] |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong reducing agents. | [2] |

References

- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009, September 18). Thermo Fisher Scientific.

- Material Safety D

- SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.

- SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.

- Methyl 3-(2-aminoethoxy)

- METHYL BENZO

- Methyl 3-(2-oxoethyl)

- Preparation of Methyl Benzo

- Methyl 2-iodo-3-methylbenzo

- Synthesis and Exploration of Novel Derivatives from Methyl 3-(2-aminophenoxy)

- Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. Benchchem.

- methyl benzo

- Methyl 3-(2-aminophenoxy)

- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017, October 26). Dongguk University.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017, October 26). PubMed.

- Methyl Benzo

Sources

- 1. Methyl Benzoate Manufacturer & Suppliers |ELAROMA-MBzAT - Elchemy [elchemy.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. GSRS [precision.fda.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. methyl benzoate, 93-58-3 [thegoodscentscompany.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.dongguk.edu [pure.dongguk.edu]

- 10. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of Methyl 3-(2-iodoethoxy)benzoate for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for Methyl 3-(2-iodoethoxy)benzoate. As a specialized chemical intermediate, a complete, formally adjudicated Safety Data Sheet (SDS) is not broadly available. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, including iodinated aromatics, benzoate esters, and iodoalkanes, to provide a robust and scientifically grounded risk assessment. The principles of chemical reactivity and structure-activity relationships form the basis for the recommendations herein.

Section 1: Core Hazard Profile & Chemical Identity

Methyl 3-(2-iodoethoxy)benzoate is a functionalized aromatic compound used as an intermediate in organic synthesis, particularly in drug discovery and medicinal chemistry.[1] Its structure combines a methyl benzoate core with an iodoethoxy side chain. This unique combination dictates its reactivity and toxicological profile. The primary hazards are inferred from its constituent functional groups: the benzoate ester and the terminal alkyl iodide.

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Hazard Pictograms (Inferred):

Signal Word (Inferred): Warning

Inferred Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[6]

| Property | Value / Information | Source / Rationale |

| Molecular Formula | C₁₀H₁₁IO₃ | Based on structure |

| Molecular Weight | 306.09 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid, potentially light yellow. | Analogy with Methyl Benzoate[7] and Methyl 2-iodobenzoate.[4] |

| Solubility | Insoluble in water.[4] Soluble in common organic solvents. | Analogy with related esters. |

| Primary Hazards | Skin/eye irritant, potential alkylating agent, harmful if swallowed. | Derived from iodo-compounds[5][8] and benzoate esters.[2][3] |

Section 2: Physicochemical Properties and Reactivity Analysis

The reactivity of Methyl 3-(2-iodoethoxy)benzoate is governed by two key features: the carbon-iodine bond and the ester functional group.

-

Carbon-Iodine (C-I) Bond Instability: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage. This makes the compound a potential alkylating agent, capable of reacting with nucleophiles. This reactivity is a primary driver of its irritant properties. Furthermore, the C-I bond can be sensitive to light, potentially leading to the formation of radical species and gradual decomposition. Therefore, storage in amber vials or protected from light is critical.

-

Ester Hydrolysis: Like all esters, it is susceptible to hydrolysis under either acidic or basic conditions, which would yield 3-(2-iodoethoxy)benzoic acid and methanol. This is particularly relevant for avoiding incompatible storage conditions with strong acids or bases.[3]

-

Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] Contact with these materials could lead to vigorous and potentially hazardous reactions.

Section 3: Toxicological Profile (Inferred)

A full toxicological study of this specific molecule is not available. The following assessment is based on structure-activity relationships.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and eye contact. Ingestion is also a potential route.[4]

-

Irritation and Sensitization: Based on data for various iodo-compounds, direct contact is likely to cause significant skin and eye irritation.[5][9] Prolonged or repeated skin contact may lead to inflammation or blistering.[8] While not definitively documented for this compound, some halogenated hydrocarbons can act as sensitizers.

-

Systemic Toxicity: The benzoate moiety is generally of low systemic toxicity. In humans, benzoic acid is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted by the kidneys.[10][11] However, high doses of benzoates can overwhelm this metabolic pathway, leading to adverse effects.[12][13] The acute toxicity is likely driven by the overall molecule, with an oral LD50 for the related methyl benzoate in rats reported as 1177 mg/kg, classifying it as harmful if swallowed.[2]

-

Mutagenicity and Carcinogenicity: There is no data to suggest that the benzoate structure is mutagenic or carcinogenic.[4][14] The toxicological properties of the iodoethoxy sidechain have not been fully investigated.[4]

Section 4: Laboratory Handling & Risk Mitigation Protocols

A rigorous approach to handling is essential to minimize exposure.

Engineering Controls

All handling of Methyl 3-(2-iodoethoxy)benzoate, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[4]

-

Body Protection: A fully fastened laboratory coat must be worn at all times.[8]

-

Hand Protection: This is a critical consideration. The molecule contains a halogenated hydrocarbon moiety. While nitrile gloves are a standard in many labs, they can offer poor resistance to certain halogenated compounds and may degrade quickly upon contact.[15][16]

-

For Incidental Contact (e.g., minor splashes): A standard-thickness (e.g., 5-mil or greater) nitrile glove may provide short-term splash protection.[16] If contact occurs, gloves must be removed and replaced immediately.[17]

-

For Extended Use or Immersive Work: Double-gloving is recommended. Alternatively, using a more resistant glove material, such as Viton or a multi-layer laminate glove, should be considered, especially if significant contact is anticipated. Always consult a specific chemical resistance chart for your chosen gloves.

-

Safe Storage and Handling

-

Store in a tightly sealed, properly labeled container.[4]

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.[3]

-

Protect from light by using an amber vial or by storing the container in a dark location.

-

Avoid generating mists or aerosols. When transferring, pour slowly and carefully.

-

Wash hands and any exposed skin thoroughly after handling.[4]

Section 5: Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if irritation occurs.[4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Immediately call a POISON CENTER or doctor.[2][3]

Spill Management

For any spill, ensure the area is well-ventilated and eliminate all ignition sources. The response depends on the scale of the spill.

Caption: Workflow for responding to a chemical spill.

Section 6: Waste Disposal

Waste containing Methyl 3-(2-iodoethoxy)benzoate or its byproducts must be treated as hazardous waste. The presence of iodine necessitates a specific neutralization step before disposal.

Protocol: Neutralization of Iodine-Containing Waste This procedure converts reactive elemental iodine (which may form upon decomposition) into less hazardous iodide.[18]

-

Preparation: Conduct the procedure in a fume hood while wearing all required PPE.

-

Neutralization: Slowly add a 10% solution of sodium thiosulfate to the aqueous waste stream while stirring. The characteristic brown/yellow color of iodine will fade.

-

Endpoint: Continue adding sodium thiosulfate dropwise until the solution is colorless, indicating complete neutralization.[9][18]

-

Collection: Collect the neutralized waste in a properly labeled hazardous waste container for disposal via your institution's environmental health and safety office. Do not pour down the drain unless explicitly permitted by local regulations after neutralization and pH adjustment.[18]

Caption: Decision process for chemical waste disposal.

References

- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.

- Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University.

- Fisher Scientific. (2009, September 22).

- Fisher Scientific. (2014, December 29).

- University of Pennsylvania EHRS.

- USA Scientific, Inc.

- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.

- Cleanroom Direct. (2026, February 25).

- BenchChem. (2025, December). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.

- Brusilow, S. W. (1991).

- Mainline. The iodine procedure.

- TCI Chemicals. (2025, January 15).

- Manac Inc. (2022, November 7).

- MEL Science. Iodine | MEL Chemistry.

- Sigma-Aldrich. (2024, September 7).

- Al-Dhabi, N. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry. PMC.

- Thermo Fisher Scientific. (2009, September 18).

- Nair, B. (2018, April 11).

- U.S. Environmental Protection Agency. (2025, October 15). Methyl 3-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]benzoate Properties. CompTox Chemicals Dashboard.

- OECD Existing Chemicals Database. (2002, February 14).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 19688564, Methyl 3-(2-oxoethyl)

- Wikipedia. Benzoic acid.

- Hekserij. (2025, October 28).

- New Jersey Department of Health.

- ChemScene. Methyl 3-(2-aminoethoxy)

- Sigma-Aldrich.

- MySkinRecipes. Methyl 3-(2-morpholinoethoxy)

- SynQuest Labs.

Sources

- 1. Methyl 3-(2-morpholinoethoxy)benzoate [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 6. synquestlabs.com [synquestlabs.com]

- 7. durhamtech.edu [durhamtech.edu]

- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 9. Iodine | MEL Chemistry [melscience.com]

- 10. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic acid - Wikipedia [en.wikipedia.org]

- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 16. ehrs.upenn.edu [ehrs.upenn.edu]

- 17. ehs.yale.edu [ehs.yale.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Analysis of Methyl 3-(2-iodoethoxy)benzoate and Methyl 3-(2-fluoroethoxy)benzoate: Properties, Reactivity, and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and molecular imaging, the strategic incorporation of halogens is a cornerstone of rational drug design. The choice of a specific halogen can profoundly alter a molecule's physicochemical properties, metabolic stability, and suitability for specific applications. This guide provides a detailed comparative analysis of two structurally related compounds: Methyl 3-(2-iodoethoxy)benzoate and Methyl 3-(2-fluoroethoxy)benzoate. We delve into their synthesis, contrasting reactivity profiles rooted in the fundamental differences between the Carbon-Iodine and Carbon-Fluorine bonds, and their divergent applications, particularly highlighting the utility of the fluoroethoxy moiety in Positron Emission Tomography (PET). This document serves as a technical resource for researchers, offering insights into the causal relationships between atomic properties and molecular function, thereby informing the selection of appropriate halogenated motifs in drug discovery and development.

Introduction: The Strategic Role of Halogens in Molecular Design

The substitution of hydrogen with a halogen atom is one ofthe most powerful strategies in modern medicinal chemistry. More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, while the exceptional strength of the carbon-fluorine (C-F) bond often confers resistance to metabolic degradation.[1][2]

Conversely, heavier halogens like iodine offer a different set of properties. The large, polarizable nature of iodine can introduce potent, specific interactions within a protein binding pocket.[3] However, the relative weakness of the carbon-iodine (C-I) bond makes it more susceptible to metabolic cleavage and renders it a good leaving group in chemical reactions.

This guide focuses on the 2-haloethoxybenzoate scaffold, providing a direct comparison between the effects of an iodo- versus a fluoro-substituent on an aliphatic ether chain. This comparison is particularly relevant in two key areas:

-

Drug Development: Understanding how the choice of halogen impacts absorption, distribution, metabolism, and excretion (ADME) properties.

-

Molecular Imaging: The critical role of fluorine-18 (¹⁸F) in PET imaging makes fluoroethoxy derivatives highly valuable as radiotracers for diagnosing and monitoring disease.[4][5]

By examining Methyl 3-(2-iodoethoxy)benzoate and Methyl 3-(2-fluoroethoxy)benzoate, we can illuminate the fundamental principles that guide the strategic use of these halogens in advanced chemical research.

Synthesis and Radiosynthesis Strategies

The synthesis of both compounds typically proceeds via a Williamson ether synthesis, starting from the common precursor, Methyl 3-hydroxybenzoate. The key difference lies in the choice of the two-carbon electrophile that introduces the halogenated ethoxy group.

Synthesis of Methyl 3-(2-iodoethoxy)benzoate

The introduction of the iodoethoxy group is straightforward due to the high reactivity of alkyl iodides. A common and efficient method involves a two-step process starting with a more stable and less expensive alkylating agent, followed by a halide exchange reaction.

Workflow: Synthesis of Methyl 3-(2-iodoethoxy)benzoate

Caption: Correlation of halogen properties with primary applications.

Drug Development

-

Fluorine: The introduction of a fluoroethoxy group is a well-established strategy to improve a drug candidate's ADME profile. B[2]y blocking a potential site of metabolism, the molecule's half-life can be extended, potentially leading to lower required doses and reduced side effects. The electronegativity of fluorine can also alter the acidity/basicity of nearby functional groups or favorably influence binding interactions with a target protein.

[1][2]* Iodine: While less common for improving metabolic stability, iodine can be used to increase a molecule's mass and lipophilicity, which can sometimes enhance potency. Its primary role in modern drug development is often as a "heavy atom" to aid in solving protein-ligand co-crystal structures via X-ray crystallography. It also serves as a versatile synthetic handle for introducing other functional groups via cross-coupling reactions.

Molecular Imaging

-

Fluorine ([¹⁸F]): The fluoroethoxy group is an ideal motif for PET imaging. Fluorine-18 has nearly optimal decay characteristics, including a 109.8-minute half-life that is long enough for synthesis and imaging but short enough to minimize the patient's radiation dose. A[5][6]ttaching the [¹⁸F]fluoroethoxy group to a biologically active molecule allows for the non-invasive, quantitative visualization of physiological processes in vivo, making it an invaluable tool for oncology, neurology, and cardiology.

[4]* Iodine ([¹²³I] or [¹²⁴I]): The iodo-analogue is not suitable for PET. However, if radiolabeled with an appropriate isotope like Iodine-123, it could be used for Single Photon Emission Computed Tomography (SPECT) imaging. Iodine-124 is a positron emitter and could theoretically be used for PET, but its complex decay scheme and longer half-life make it less ideal than ¹⁸F for many applications.

Spectroscopic Analysis

The structural differences between the two compounds are readily apparent in their NMR and Mass Spectra.

-

¹H NMR: Both compounds would show similar signals for the aromatic and methyl ester protons. The key difference would be in the ethoxy chain.

-

Iodo-compound: Would show two distinct triplets, one for -OCH₂- and one for -CH₂I.

-

Fluoro-compound: The signals for the ethoxy protons would be more complex due to heteronuclear coupling to the ¹⁹F nucleus (a spin ½ nucleus). The -OCH₂- protons would appear as a triplet of doublets, and the -CH₂F protons would appear as a triplet of doublets.

-

-

¹³C NMR: Similar to ¹H NMR, the fluoro-compound would exhibit C-F coupling, which is useful for structural confirmation. The carbon directly bonded to fluorine would show a large one-bond coupling constant (¹JCF), while the adjacent carbon would show a smaller two-bond coupling (²JCF).

-

Mass Spectrometry (MS):

-

Iodo-compound: Iodine is monoisotopic (¹²⁷I), so the molecular ion peak (M⁺) would be a single, distinct peak at m/z 306.

-

Fluoro-compound: Fluorine is also monoisotopic (¹⁹F), leading to a sharp molecular ion peak at m/z 198.

-

Detailed Experimental Protocols

Synthesis of Methyl 3-(2-iodoethoxy)benzoate

Step A: Synthesis of Methyl 3-(2-hydroxyethoxy)benzoate

-

To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 2-chloroethanol (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring by TLC.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 3-(2-hydroxyethoxy)benzoate.

Step B: Finkelstein Reaction

-

Dissolve the product from Step A (1.0 eq) in acetone.

-

Add sodium iodide (NaI, 2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 4-6 hours. A white precipitate (NaCl) will form.

-

Cool the reaction, filter off the precipitate, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and sodium thiosulfate solution (to remove any residual iodine), then brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Synthesis of Non-radioactive Methyl 3-(2-fluoroethoxy)benzoate (Reference Standard)

-

To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in acetonitrile, add cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.2 eq).

-

Heat the reaction to reflux and stir for 8-12 hours, monitoring by TLC.

-

Cool the mixture, filter off the solids, and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain Methyl 3-(2-fluoroethoxy)benzoate.

Conclusion

The choice between an iodoethoxy and a fluoroethoxy substituent is a strategic decision dictated by the intended application. Methyl 3-(2-iodoethoxy)benzoate, characterized by its weaker C-I bond, serves as a reactive intermediate, valuable for further chemical modification but generally unsuitable for in vivo therapeutic use due to metabolic liabilities. In stark contrast, Methyl 3-(2-fluoroethoxy)benzoate embodies the desirable properties conferred by fluorine: chemical inertness and metabolic stability, making its ¹⁸F-radiolabeled counterpart an exemplary candidate for PET imaging. This comparative analysis underscores a fundamental principle in medicinal chemistry: the nuanced properties of individual atoms are magnified at the molecular level, providing the researcher with a powerful toolkit to rationally design molecules for specific biological and diagnostic functions.

References

- Quora. (2017). Alkyl fluoride is more reactive than alkyl iodide in a Friedel-Crafts alkylation reaction. Why? [Online forum post].

- Quora. (2018). Why is alkyl fluoride less reactive than alkyl iodide? [Online forum post].

- Filo. (2025). In aliphatic nucleophilic substitution reactions, alkyl fluorides are the...

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2025). Methyl 3-fluoro-2-methoxybenzoate Properties. CompTox Chemicals Dashboard.

- Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.

- Dittmar, M., et al. (2014). Synthesis and biological evaluation of (18)F-labeled Fluoroethoxy tryptophan analogues as potential PET tumor imaging agents. PubMed.

- Neumaier, F., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (K Ca 3.1) channels in vivo. RSC Advances.

- Sigma-Aldrich. (n.d.).

- Zhang, Z., et al. (n.d.). [18F]Fluoroalkyl agents: synthesis, reactivity and application for development of PET ligands in molecular imaging. PubMed.

- Isan, A. A., et al. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).

- ChemicalBook. (n.d.).

- MySkinRecipes. (n.d.). Methyl 3-(2-morpholinoethoxy)

- Isan, A. A., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.

- Santana, R. A., et al. (2024).

- Drug Discovery Pro. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Neumaier, F., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1). RSC Publishing.

- ScenTree. (n.d.).

- Apollo Scientific. (2026).

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of (18)F-labeled Fluoroethoxy tryptophan analogues as potential PET tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [18F]Fluoroalkyl agents: synthesis, reactivity and application for development of PET ligands in molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of iodinated benzoate esters in medicinal chemistry

An In-Depth Technical Guide to the Applications of Iodinated Benzoate Esters in Medicinal Chemistry

Abstract

Iodinated benzoate esters represent a class of highly versatile and powerful intermediates in modern medicinal chemistry. Their unique chemical properties, particularly the reactivity of the carbon-iodine bond, have positioned them as indispensable building blocks in drug discovery and development. This guide provides a comprehensive overview of their synthesis, key applications, and the underlying chemical principles that govern their utility. We will explore their critical role as precursors in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, their application in the development of diagnostic and therapeutic radiopharmaceuticals, and their use in elucidating structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.

The Strategic Importance of the Iodinated Benzoate Scaffold

In the landscape of medicinal chemistry, the benzoate ester moiety is a common structural motif. The introduction of an iodine atom onto this scaffold dramatically enhances its synthetic utility. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, making it an excellent electrophilic partner in a wide array of cross-coupling reactions. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a crucial advantage in the late-stage functionalization of complex molecules.

Furthermore, the iodine atom itself offers several advantages:

-

Radioisotopes: Iodine possesses several radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are vital for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radiotherapy.[1]

-

X-ray Contrast: Due to its high atomic number, iodine is an excellent attenuator of X-rays, forming the basis for nearly all iodinated radiocontrast agents used in techniques like computed tomography (CT).[2]

-

Bioisosterism and SAR: The iodine atom can serve as a bioisostere for other groups and its introduction can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, providing a valuable tool for structure-activity relationship (SAR) studies.

Synthesis of Iodinated Benzoate Esters

The preparation of iodinated benzoate esters can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the nature of the starting material.

Direct Iodination of Benzoic Acid Derivatives

Direct electrophilic iodination of a benzoic acid or its ester is a common approach. This typically involves an iodinating agent, such as molecular iodine (I₂), in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of a Generic Iodobenzoic Acid

This protocol describes the iodination of a substituted benzoic acid.

Materials:

-

Substituted Benzoic Acid (1.0 equiv)

-

Molecular Iodine (I₂) (1.1 equiv)

-

Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

-

Sulfuric Acid (concentrated)

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve the substituted benzoic acid in methanol.

-

Add molecular iodine and potassium persulfate to the solution.

-

Slowly add concentrated sulfuric acid dropwise while stirring the mixture at room temperature.

-

Heat the reaction mixture to 60°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate of the iodinated benzoic acid will form. Collect the solid by vacuum filtration.

-

Wash the solid with a cold solution of sodium thiosulfate to remove excess iodine, followed by cold water.

-

Dry the product under vacuum to yield the iodinated benzoic acid, which can then be esterified using standard methods (e.g., Fischer esterification).

Causality and Self-Validation:

-

Oxidizing Agent: Potassium persulfate is used to oxidize I₂ to a more electrophilic iodine species (I⁺), which is necessary for the electrophilic aromatic substitution to occur on the electron-deficient benzoic acid ring.

-

Acid Catalyst: Sulfuric acid acts as a catalyst, further activating the iodinating agent and protonating the carbonyl group, which can influence the regioselectivity of the iodination.

-

Validation: The purity and identity of the product should be confirmed by melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy. The disappearance of the starting material and the appearance of a new, less polar spot on TLC validate the reaction's progress.

Sandmeyer Reaction

For specific isomers, particularly when direct iodination yields a mixture, the Sandmeyer reaction is a superior alternative. This involves the diazotization of an aminobenzoic acid followed by treatment with an iodide salt.

Caption: Sandmeyer reaction workflow for iodobenzoic acid synthesis.

Application as Synthetic Intermediates: Palladium-Catalyzed Cross-Coupling

The high reactivity of the C-I bond makes iodinated benzoate esters premier substrates for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most widely used reactions in pharmaceutical development. Iodinated benzoates are excellent electrophiles for this transformation due to the facile oxidative addition of the C-I bond to the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Iodobenzoate

Materials:

-

Ethyl 4-iodobenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (buchwald ligand) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene/Water (10:1 mixture), degassed

Procedure:

-

To a flame-dried Schlenk flask, add ethyl 4-iodobenzoate, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene to pre-form the catalyst.

-

Add the catalyst solution to the Schlenk flask, followed by the remainder of the degassed solvent mixture.

-

Heat the reaction mixture to 100°C and stir vigorously for 2-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality and Field-Proven Insights:

-

Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos are crucial.[5][6] The electron-donating nature increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step, especially for electron-neutral or electron-rich aryl iodides.[4] The steric bulk of the ligand promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.

-

Base Selection: The base plays a critical role in the transmetalation step.[7] One proposed mechanism involves the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center.[8][9] K₃PO₄ is a moderately strong base that is effective for this purpose without causing hydrolysis of the benzoate ester, a common side reaction with stronger bases like NaOH or alkoxides.[10]

-

Troubleshooting: A common side reaction is dehalogenation of the starting material. This can be minimized by using a weaker base, ensuring strictly anaerobic conditions, and avoiding excessive reaction times or temperatures.[10]

| Ligand Class | Specific Ligand | Aryl Halide | Typical Yield (%) | Key Advantage | Ref |

| Biaryl Phosphines | SPhos | Aryl Chloride | 98 | High activity for hindered and unactivated substrates | [5] |

| Biaryl Phosphines | XPhos | Aryl Chloride | 95-99 | Excellent for unactivated aryl chlorides | [6] |

| Ferrocenyl Phosphines | dppf | Aryl Bromide | 90-97 | Good thermal stability | |

| Trialkyl Phosphines | P(t-Bu)₃ | Aryl Bromide | 95-99 | Very electron-rich, good for challenging substrates |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing many biologically active compounds. Iodinated benzoate esters are highly effective substrates.[11]

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

-

Methyl 3-iodobenzoate (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF), degassed

Procedure:

-

To a flame-dried Schlenk flask under Argon, add methyl 3-iodobenzoate and PdCl₂(PPh₃)₂.

-

Add degassed THF and degassed triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or heat to 50°C if necessary, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality and Field-Proven Insights:

-

Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be difficult to separate.[12][13][14]

-

Role of the Base: The amine base (Et₃N) serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide anion and it neutralizes the hydrogen iodide (HI) that is formed during the catalytic cycle.[15]

-

Troubleshooting: If the reaction is sluggish, especially with less reactive aryl bromides, heating may be required. Catalyst decomposition (formation of palladium black) can occur if the reaction is not kept under an inert atmosphere; using fresh, degassed solvents is critical.[16][17]

Application in Radiopharmaceutical Chemistry

The ability to incorporate iodine radioisotopes makes iodinated benzoate esters invaluable precursors for radiopharmaceuticals used in medical imaging and therapy.

Synthesis of Radioiodinated Imaging Agents

A common strategy involves synthesizing a tin precursor (e.g., a trialkylstannyl benzoate), which can be rapidly and efficiently converted to the radioiodinated compound via an iododestannylation reaction.

Case Study: Synthesis of ¹²⁴I-Trametinib for PET Imaging

The FDA-approved MEK inhibitor Trametinib, which contains an iodine atom, can be radiolabeled for PET imaging to monitor drug distribution and resistance.[2][15][18][19] A common route involves converting Trametinib to a boronate precursor, which is then radioiodinated.

Caption: Synthetic workflow for the preparation of ¹²⁴I-Trametinib.

This copper-mediated iodination method was found to be more successful than traditional methods using oxidants like Chloramine-T for this specific substrate.[18] The resulting ¹²⁴I-Trametinib allows for non-invasive in vivo visualization of MEK1/2 levels, which can help personalize patient dosage and monitor for the emergence of drug resistance.[15]

Radioiodination of Biomolecules

For radiolabeling proteins and antibodies, which are sensitive to harsh reaction conditions, an indirect labeling method is preferred. N-succinimidyl iodobenzoates are widely used for this purpose. The succinimidyl ester is highly reactive towards primary amines (like the side chain of lysine residues) on the protein surface, forming a stable amide bond.

Experimental Protocol: Antibody Labeling using N-succinimidyl-3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB)

Part A: Synthesis of [¹²⁵I]SIB from a Tin Precursor

-

Precursor: Start with N-succinimidyl-3-(tri-n-butylstannyl)benzoate.

-

Radioiodination: To a solution of the tin precursor, add [¹²⁵I]NaI followed by an oxidizing agent such as t-butylhydroperoxide (TBHP).[7]

-

Reaction: Allow the reaction to proceed for 15 minutes at room temperature. The TBHP facilitates the electrophilic substitution of the stannyl group with ¹²⁵I.

-

Purification: Purify the resulting [¹²⁵I]SIB using a Sep-Pak silica cartridge to remove unreacted iodide and tin byproducts.[7][12]

Part B: Conjugation to Antibody

-

Buffering: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as 0.1 M sodium borate, pH 8.5.

-

Conjugation: Add the purified [¹²⁵I]SIB solution to the antibody solution. The succinimidyl ester will react with lysine residues on the antibody.

-

Incubation: Allow the reaction to proceed for 30 minutes at room temperature.

-

Purification: Purify the radiolabeled antibody from unconjugated [¹²⁵I]SIB and its hydrolysis products using size exclusion chromatography (e.g., a Sephadex G-25 column).

Causality and Self-Validation:

-

Choice of Oxidant: TBHP is a milder oxidant than N-chlorosuccinimide (NCS). While NCS can give faster reactions, it may require HPLC purification of the active ester to achieve optimal antibody coupling. In contrast, the use of TBHP often allows for simpler Sep-Pak purification, which is advantageous when working with short-lived isotopes.[7][12]

-

Residualizing Linkers: For antibodies that undergo internalization into cells, standard SIB labeling can lead to the rapid efflux of the radioiodine from the cell after protein degradation. To counteract this, "residualizing" linkers like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) have been developed. The positively charged guanidinomethyl group helps to trap the radiolabeled metabolite inside the cell, enhancing tumor retention and improving therapeutic efficacy or imaging signal.[20]

-

Validation: The radiochemical purity of the final product must be assessed by methods like instant thin-layer chromatography (ITLC) or HPLC. The immunoreactivity of the labeled antibody should be tested via an in vitro binding assay to ensure that the labeling process has not damaged the antigen-binding site.

| Parameter | [¹³¹I]SIB | iso-[¹³¹I]SGMIB |

| Radiochemical Yield (Prosthetic Group) | ~57% | ~71% |

| Conjugation Efficiency (Trastuzumab) | ~35% | ~45% |

| Intracellular Retention (24h) | Lower | Higher |

| Reference | [20] | [20] |

Application in Structure-Activity Relationship (SAR) Studies

The introduction of an iodine atom at various positions on a benzoate ester scaffold is a powerful tactic in SAR studies.

-

Probing Steric and Electronic Effects: The large size and unique electronic properties of iodine (a polarizable halogen-bond donor) allow chemists to probe steric tolerance and electronic interactions within a target's binding site.

-

Modulating Physicochemical Properties: Adding an iodine atom significantly increases a molecule's lipophilicity (logP), which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This allows for systematic optimization of a lead compound's pharmacokinetic profile.

-

Vector for Further Functionalization: As demonstrated in the cross-coupling sections, an iodinated position serves as a versatile handle for rapidly generating a library of analogs with diverse substituents, enabling a thorough exploration of the SAR landscape.

Case Study: Iodinated Quinazolinones as Anticancer Agents

A study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated the utility of the iodo-substituent in developing potent cytotoxic agents.[18] Various substitutions at the 3N-position were explored, and the resulting compounds were tested against several human cancer cell lines.

| Compound | Substitution at 3N | Target Cell Line | IC₅₀ (µM) |

| 3a | Benzyl | HL-60 | 21 |

| 3d | 4-Fluorobenzyl | HeLa | 10 |

| 3e | 4-Chlorobenzyl | T98G | 12 |

| 3h | 4-Bromobenzyl | T98G | 22 |

| Paclitaxel | (Control) | T98G | ~0.01 |

Data from RSC Adv., 2022, 12, 23838-23851.[2]

The study used 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, which indicated that electron-withdrawing and lipophilic groups at the para-position of the 3N-benzyl ring were favorable for activity. The initial 6-iodo substitution provided a key structural and electronic feature for the series and likely contributed to the overall binding affinity with the target, dihydrofolate reductase (DHFR).[18]

Conclusion

Iodinated benzoate esters are more than just simple chemical intermediates; they are strategic tools that enable key transformations and provide critical insights throughout the drug discovery and development pipeline. Their high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecular targets. Their ability to incorporate radioisotopes provides a direct pathway to the creation of powerful diagnostic and therapeutic agents. Finally, their utility in SAR studies facilitates the rational design and optimization of new drug candidates. As synthetic methodologies continue to advance, the applications of this versatile scaffold in medicinal chemistry will undoubtedly continue to expand, solidifying its role as a cornerstone of modern pharmaceutical research.

References

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing. Available at: [Link]

-

Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. Available at: [Link]

-

Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. PMC. Available at: [Link]

-

What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. Reddit. Available at: [Link]

-

Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies. PubMed. Available at: [Link]

-

Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

-

Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. PubMed. Available at: [Link]

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. OSTI.gov. Available at: [Link]

-

Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

-

Novel Intermediates And Process For Preparation Of Axitinib. QuickCompany. Available at: [Link]

-

Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI. Available at: [Link]

-

Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

-

Development of radiotracers for oncology – the interface with pharmacology. PMC. Available at: [Link]

-